3-chloro-N-methylaniline

Description

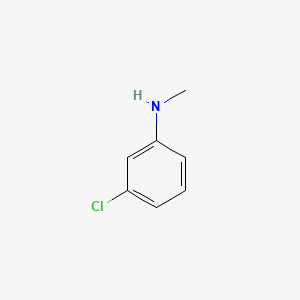

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGYSQDPURFIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220342 | |

| Record name | Benzenamine, 3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7006-52-2 | |

| Record name | Benzenamine, 3-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-N-methylaniline, a versatile chemical intermediate. The information presented herein is intended to support research and development activities by providing key data on its properties, synthesis, reactivity, and safe handling.

Core Properties and Identification

3-chloro-N-methylaniline, also known as N-methyl-3-chloroaniline, is a substituted aniline (B41778) with the CAS Number 7006-52-2 .[1] It is a secondary amine that serves as a valuable building block in organic synthesis.[2]

Table 1: Physicochemical Properties of 3-chloro-N-methylaniline

| Property | Value | Reference(s) |

| CAS Number | 7006-52-2 | [1] |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| Appearance | Colorless to light amber liquid | |

| Boiling Point | 243-244 °C | [2] |

| Density | 1.156 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5840 | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| pKa | 4.05 ± 0.25 (Predicted) | |

| Solubility | Insoluble in water; soluble in common organic solvents. | |

| InChI Key | WFGYSQDPURFIFL-UHFFFAOYSA-N | [2] |

| SMILES | CNc1cccc(Cl)c1 | [2] |

Synthesis and Reactivity

3-chloro-N-methylaniline is typically synthesized through the methylation of 3-chloroaniline (B41212) or the reduction of N-methyl-3-chloro-nitrobenzene derivatives. Its reactivity is characterized by the nucleophilicity of the secondary amine and the substitution pattern of the aromatic ring. It is a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.

A significant reaction of N-substituted anilines is the iridium-catalyzed C-H borylation, which allows for the regioselective introduction of a boryl group onto the aromatic ring. This transformation is highly valuable for the synthesis of complex molecules in drug discovery. For N-methylaniline, this reaction has been shown to yield the ortho-borylated product with high selectivity.[3][4]

Experimental Protocols

3.1. Iridium-Catalyzed Ortho-C–H Borylation of N-Substituted Anilines

This protocol is a representative procedure for the ortho-C–H borylation of anilines, a reaction for which N-methylaniline is a suitable substrate, yielding the ortho-borylated product with high selectivity.[3][4]

Materials:

-

N-substituted aniline (e.g., 3-chloro-N-methylaniline)

-

Bis(ethylene glycolato)diboron (B₂eg₂)

-

[Ir(OMe)(cod)]₂ (Iridium catalyst precursor)

-

4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

-

Triethylamine (NEt₃)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

N-Borylation (Step 1): In a nitrogen-purged flask, dissolve the N-substituted aniline (1.0 equiv) in anhydrous THF. Add B₂eg₂ (0.5 equiv) and [Ir(OMe)(cod)]₂ (0.25-0.5 mol %). Heat the mixture briefly to facilitate the formation of the N-borylated intermediate. Monitor the reaction by ¹¹B NMR spectroscopy.

-

C-H Borylation (Step 2): To the reaction mixture from Step 1, add dtbpy (5 mol %), additional B₂eg₂ (1.5 equiv), additional [Ir(OMe)(cod)]₂ (2.0-2.5 mol %), and NEt₃ (2.0 equiv). Heat the resulting solution at 80 °C and monitor the reaction progress by GC-MS until the borylation is complete.

-

Transesterification and Work-up: Cool the reaction mixture to room temperature. Add pinacol (3.0 equiv) to transesterify the ethylene (B1197577) glycolato group to the more stable pinacolato boronate ester.

-

Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Biological Activity and Signaling Pathways

To date, there is limited publicly available information on the specific biological activities or signaling pathway interactions of 3-chloro-N-methylaniline. Toxicological studies on related compounds, such as 3-chloro-2-methylaniline (B42847), have indicated potential for inducing methemoglobinemia and mutagenicity.[5] As with any chemical intermediate, appropriate safety precautions should be taken, and further research is needed to fully characterize its biological profile.

Safety and Handling

3-chloro-N-methylaniline should be handled with care in a well-ventilated area, preferably a fume hood.[6][7] It is important to avoid contact with skin, eyes, and clothing.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7] In case of insufficient ventilation, use a suitable respirator.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates.[7] Keep the container tightly sealed.

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[6] Prevent entry into drains and waterways.

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if any symptoms persist.[6]

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.

References

- 1. 3-chloro-N-methylaniline | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. fishersci.com [fishersci.com]

physical and chemical properties of 3-chloro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-chloro-N-methylaniline (CAS No: 7006-52-2). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and a logical workflow for its synthesis.

Core Properties of 3-Chloro-N-methylaniline

3-Chloro-N-methylaniline, also known as N-methyl-3-chloroaniline, is a secondary amine that serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom and a methylamino group at positions 3 and 1, respectively.

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 3-chloro-N-methylaniline.

| Property | Value | References |

| Molecular Formula | C₇H₈ClN | [ChemBK, PubChem] |

| Molecular Weight | 141.60 g/mol | [ChemBK, PubChem, Sigma-Aldrich] |

| Appearance | Clear yellow to brown liquid | [ChemicalBook] |

| Density | 1.156 g/mL at 25 °C | [ChemBK, Sigma-Aldrich, ChemicalBook] |

| Boiling Point | 243-244 °C | [ChemBK, Sigma-Aldrich, ChemicalBook] |

| Flash Point | >110 °C (>230 °F) | [ChemBK, Sigma-Aldrich] |

| Refractive Index | n20/D 1.5840 | [ChemBK, Sigma-Aldrich] |

| CAS Number | 7006-52-2 | [ChemBK, PubChem, Sigma-Aldrich] |

Chemical Reactivity and Applications

3-Chloro-N-methylaniline is a versatile chemical intermediate. As a secondary amine, it can undergo various chemical transformations. Notably, it can be used as a precursor in C3 borylation reactions when treated with an iridium catalyst. [ChemicalBook] It is a key starting material for synthesizing more complex molecules, such as N-(2-bromoethyl)-N-methyl-3-chloroaniline and N1-(3-chlorophenyl)-N1-methyl-1,2-ethanediamine dihydrochloride. [ChemicalBook]

The compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. Care should be taken as it may be sensitive to prolonged exposure to air and light.

Experimental Protocols

Objective: To synthesize 3-chloro-N-methylaniline via N-methylation of 3-chloroaniline (B41212).

Materials:

-

3-Chloroaniline

-

Methylating agent (e.g., Iodomethane, Dimethyl sulfate)

-

A suitable base (e.g., Potassium carbonate, Sodium hydroxide)

-

An appropriate solvent (e.g., Acetone, Acetonitrile, or a biphasic system)

-

Deionized water

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloroaniline (1 equivalent) in the chosen solvent.

-

Addition of Base: Add the base (e.g., potassium carbonate, 1.5-2.0 equivalents) to the solution.

-

Addition of Methylating Agent: While stirring the mixture, add the methylating agent (e.g., iodomethane, 1.1-1.2 equivalents) dropwise at room temperature. The reaction may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel. If the reaction was performed in a water-miscible solvent, add water to dissolve the salts and then extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Washing: Combine the organic extracts and wash them sequentially with water and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 3-chloro-N-methylaniline by vacuum distillation to obtain the final product.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and purification of 3-chloro-N-methylaniline based on the protocol described above.

Caption: Workflow for the synthesis of 3-chloro-N-methylaniline.

References

An In-depth Technical Guide to 3-chloro-N-methylaniline

This guide provides detailed information on the chemical structure and molecular properties of 3-chloro-N-methylaniline, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

3-chloro-N-methylaniline, also known as N-methyl-3-chloroaniline, is a secondary amine.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom at the meta-position (carbon 3) and a methylamino (-NHCH3) group.

Quantitative Data Summary

The key molecular properties of 3-chloro-N-methylaniline are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [2][3][4] |

| Molecular Weight | 141.60 g/mol | [2][3] |

| Exact Mass | 141.034527 g/mol | [2][4] |

| IUPAC Name | 3-chloro-N-methylaniline | [2] |

| CAS Number | 7006-52-2 | [2] |

| SMILES | CNc1cccc(Cl)c1 | |

| InChIKey | WFGYSQDPURFIFL-UHFFFAOYSA-N | [2][4] |

Molecular Structure Visualization

The two-dimensional chemical structure of 3-chloro-N-methylaniline is depicted in the diagram below. This visualization aids in understanding the spatial arrangement of atoms and functional groups within the molecule.

References

Synthesis of 3-chloro-N-methylaniline from 3-chloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the N-methylation of 3-chloroaniline (B41212) to produce 3-chloro-N-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details multiple methodologies, including the classic Eschweiler-Clarke reaction, modern catalytic approaches using methanol (B129727), and methylation with dimethyl carbonate. Each section includes detailed experimental protocols, quantitative data summaries, and a discussion of the reaction mechanisms and scope.

Introduction

3-chloro-N-methylaniline is a valuable secondary amine used in the synthesis of a range of organic molecules. The selective introduction of a methyl group onto the nitrogen atom of 3-chloroaniline is a critical transformation that can be achieved through several synthetic strategies. The choice of method often depends on factors such as scale, cost, desired selectivity (mono- vs. di-methylation), and environmental considerations. This guide explores three prominent methods for this conversion, providing the necessary technical details for their practical implementation in a laboratory setting.

Synthetic Methodologies and Experimental Protocols

This section outlines detailed experimental procedures for three distinct and effective methods for the synthesis of 3-chloro-N-methylaniline from 3-chloroaniline.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde (B43269).[1][2] The reaction proceeds via reductive amination, where formaldehyde acts as the carbon source for the methyl group and formic acid serves as the reducing agent.[3][4] A key advantage of this method is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts.[1]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1.0 eq).

-

Add formic acid (approximately 2.0-3.0 eq) and an aqueous solution of formaldehyde (37%, approximately 2.0-3.0 eq).

-

Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-18 hours.[2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is approximately 8-9.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-chloro-N-methylaniline.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Catalytic N-Methylation with Methanol

The use of methanol as a C1 source for N-methylation is an attractive "green" alternative, with water being the only byproduct.[5] This transformation is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium, in the presence of a weak base.[5][6]

Experimental Protocol:

-

In a Schlenk tube or a pressure vessel equipped with a magnetic stir bar, add 3-chloroaniline (1.0 eq), the ruthenium or iridium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), and a weak base such as cesium carbonate (Cs₂CO₃, 0.5 eq).[5]

-

Add anhydrous methanol as the solvent.

-

Seal the vessel and heat the reaction mixture to 140-160 °C for 12-24 hours.[5][7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford the desired 3-chloro-N-methylaniline.

N-Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) is a non-toxic and environmentally friendly methylating agent.[8][9] The reaction of anilines with DMC can be performed under various conditions, including in the presence of zeolites or in a continuous flow system with a base.[8][9] The following protocol is for a batch reaction using a basic catalyst.

Experimental Protocol:

-

In a high-pressure autoclave, combine 3-chloroaniline (1.0 eq), dimethyl carbonate (DMC, used in excess as both reagent and solvent), and a catalytic amount of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃).[8][10]

-

Seal the autoclave and heat the mixture to a temperature between 150 °C and 250 °C.[8] The optimal temperature may need to be determined empirically.

-

Maintain the reaction at this temperature for a specified residence time (e.g., 12-24 hours for a batch reaction).

-

After cooling the reactor to room temperature, vent any excess pressure.

-

Remove the excess DMC under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic methods. Please note that yields are highly dependent on the specific reaction conditions and optimization.

| Parameter | Eschweiler-Clarke Reaction | Catalytic N-Methylation with Methanol | N-Methylation with Dimethyl Carbonate |

| Methylating Agent | Formaldehyde/Formic Acid | Methanol | Dimethyl Carbonate |

| Catalyst | None (acid-mediated) | Ru or Ir complex (e.g., 0.5 mol%) | Base (e.g., DBU, K₂CO₃) or Zeolite |

| Temperature | 80-100 °C[3] | 140-160 °C[5][7] | 150-250 °C[8] |

| Reaction Time | 12-18 hours | 12-24 hours | 12-24 hours (batch) |

| Typical Yield | >80%[3] | High yields reported for anilines | Good to excellent yields reported |

| Byproducts | CO₂, H₂O | H₂O | CO₂, Methanol |

Reaction Pathway and Workflow

The following diagrams illustrate the general chemical transformation and a typical experimental workflow for the synthesis and purification of 3-chloro-N-methylaniline.

Conclusion

The synthesis of 3-chloro-N-methylaniline from 3-chloroaniline can be successfully achieved through various methods, each with its own set of advantages and considerations. The Eschweiler-Clarke reaction offers a classic, high-yielding approach. Catalytic N-methylation with methanol and the use of dimethyl carbonate represent more modern, "greener" alternatives that avoid the use of stoichiometric, corrosive, or highly toxic reagents. The selection of the most appropriate method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost-effectiveness. The detailed protocols and comparative data provided in this guide are intended to assist researchers and drug development professionals in making informed decisions and in the practical execution of this important chemical transformation.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. iris.unive.it [iris.unive.it]

- 10. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

Spectroscopic Profile of 3-chloro-N-methylaniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-N-methylaniline, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for 3-chloro-N-methylaniline, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 3-chloro-N-methylaniline provide detailed information about its proton and carbon framework.

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.12 | t | 8.0 | Ar-H |

| 6.70 | dt | 19.9, 10.0 | Ar-H |

| 6.65 - 6.55 | m | - | Ar-H |

| 6.50 | dd | 8.1, 2.0 | Ar-H |

| 3.82 | s | - | N-H |

| 2.84 | s | - | N-CH₃ |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The following data was acquired in CDCl₃ at 101 MHz.

| Chemical Shift (δ) ppm | Assignment |

| 150.33 | C-N |

| 134.90 | C-Cl |

| 130.02 | Ar-C |

| 116.86 | Ar-C |

| 111.76 | Ar-C |

| 110.73 | Ar-C |

| 30.41 | N-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1600 | Strong | Aromatic C=C bending |

| ~1500 | Strong | Aromatic C=C bending |

| ~1320 | Strong | C-N stretch |

| 800-750 | Strong | C-H out-of-plane bending (meta-substitution) |

| ~700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

GC-MS Data

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-chloro-N-methylaniline has been reported.

| m/z (experimental) | m/z (calculated) | Assignment |

| 141.03 | 141.53 | [M]⁺ (Molecular Ion) |

The mass spectrum is expected to show a prominent molecular ion peak at m/z 141 and an isotope peak at m/z 143 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a chlorine atom. Common fragmentation pathways for N-methylanilines include the loss of the methyl group and cleavage of the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-chloro-N-methylaniline.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-chloro-N-methylaniline.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16.

-

Relaxation delay: 1.0 s.

-

Acquisition time: 4.0 s.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024.

-

Relaxation delay: 2.0 s.

-

Acquisition time: 1.5 s.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of liquid 3-chloro-N-methylaniline between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the empty accessory is recorded prior to the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of 3-chloro-N-methylaniline (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

For GC-MS analysis, the sample is injected directly into the gas chromatograph.

Instrumentation and Data Acquisition:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-chloro-N-methylaniline.

Caption: General workflow for spectroscopic analysis.

3-chloro-N-methylaniline safety, handling, and MSDS information

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-chloro-N-methylaniline

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3-chloro-N-methylaniline (CAS No. 7006-52-2). It is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical Identification

3-chloro-N-methylaniline is a secondary amine and a chlorinated aromatic compound.[1][2] It is used as a starting material or intermediate in the synthesis of various chemical compounds, including N1-(3-chlorophenyl)-N1-methyl-1,2-ethanediamine dihydrochloride.[1][2]

| Identifier | Value |

| IUPAC Name | 3-chloro-N-methylaniline[3] |

| Synonyms | Benzenamine, 3-chloro-N-methyl-[3] |

| CAS Number | 7006-52-2[1][3] |

| Molecular Formula | C₇H₈ClN[3] |

| Molecular Weight | 141.60 g/mol [1][3] |

| InChI Key | WFGYSQDPURFIFL-UHFFFAOYSA-N[1] |

Hazard Identification

3-chloro-N-methylaniline is classified as a hazardous substance. The GHS classification indicates it can be harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3][4] It may also cause respiratory irritation and is suspected of causing genetic defects and damage to organs through prolonged or repeated exposure.[4]

Hazard Pictograms: GHS07, GHS08

Table 1: GHS Hazard and Precautionary Statements

| Code | Statement | Source |

|---|---|---|

| Hazard Statements | ||

| H302 | Harmful if swallowed | [3][4] |

| H312 | Harmful in contact with skin | [3][4] |

| H315 | Causes skin irritation | [3][4] |

| H319 | Causes serious eye irritation | [3][4] |

| H331 | Toxic if inhaled | [4] |

| H335 | May cause respiratory irritation | [3][4] |

| H341 | Suspected of causing genetic defects | [4] |

| H373 | May cause damage to organs through prolonged or repeated exposure | [4] |

| Precautionary Statements | ||

| P201/P202 | Obtain special instructions before use / Do not handle until all safety precautions have been read and understood | [4] |

| P260/P261 | Do not breathe dust/fume/gas/mist/vapours/spray | [4] |

| P264 | Wash skin thoroughly after handling | [4] |

| P270 | Do not eat, drink or smoke when using this product | [4] |

| P271 | Use only outdoors or in a well-ventilated area | [4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [4] |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [5] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing | [4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [4] |

| P308+P313 | IF exposed or concerned: Get medical advice/attention | [4] |

| P405 | Store locked up | [4] |

| P501 | Dispose of contents/container to an approved waste disposal plant |[5] |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 3-chloro-N-methylaniline

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | [6] |

| Boiling Point | 243-244 °C | [1][2] |

| Density | 1.156 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.5840 |[1][2] |

First Aid Measures

Prompt medical attention is crucial in case of exposure. Always show the safety data sheet to the attending physician.[7][8]

-

General Advice: Consult a physician immediately.[4]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[6][7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5][7]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for several minutes.[4] If present, remove contact lenses if it is easy to do so. Continue rinsing and seek immediate medical advice.[4][5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8] Rinse the mouth with water and consult a physician immediately.[7][8]

Absorption of chloroanilines into the body can lead to the formation of methemoglobin, causing cyanosis (a bluish discoloration of the skin).[7][8] The onset of symptoms may be delayed by 2 to 4 hours or more.[7][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[9]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[6][7][8]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][7][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Wear personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[8] Avoid breathing vapors, mist, or gas and ensure adequate ventilation.[4][7]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[7][8] Discharge into the environment must be avoided.[7]

-

Methods for Containment and Cleaning Up: For spills, use an inert absorbent material (e.g., sand, earth, or vermiculite) to soak up the substance.[7][10] Collect the material into suitable, labeled, and closed containers for disposal as hazardous waste.[7][8]

Handling and Storage

-

Safe Handling: Use in a well-ventilated area.[4] Avoid all personal contact, including inhalation of vapors or mist and contact with skin and eyes.[4][5][7] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[4][7] Keep containers tightly closed and sealed.[4][7] Store locked up.[4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6][8]

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas.[6] Eyewash stations and safety showers should be located close to the workstation.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[7][11]

-

Skin Protection: Handle with chemical-resistant gloves (inspect before use).[7] Wear a complete suit protecting against chemicals. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[7]

-

Respiratory Protection: If risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) as a backup to engineering controls.[7]

-

Stability and Reactivity

-

Reactivity: No data is available for 3-chloro-N-methylaniline, but related compounds may be sensitive to prolonged exposure to air and light.[12]

-

Chemical Stability: The material is stable under normal, recommended storage conditions.[6][8]

-

Possibility of Hazardous Reactions: No hazardous reactions are known under normal processing conditions.[6]

-

Conditions to Avoid: Incompatible products.[6]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[6][8]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[6][8]

Toxicological Information

This substance is considered toxic and may cause significant health effects through various exposure routes. Absorption can lead to methemoglobinemia, with symptoms like cyanosis, headache, nausea, and confusion that may be delayed.[7]

Table 3: Acute Toxicity Data for Related Chloroanilines

| Route | Species | Value | Compound | Source |

|---|---|---|---|---|

| Oral LD50 | Rat | 574 mg/kg | 3-Chloro-2-methylaniline | [6][8] |

| Oral LD50 | Rat (male) | ca. 754 mg/kg bw | 3-chloro-o-toluidine | [11] |

| Dermal LD50 | Rat (male) | 765 mg/kg bw | 3-chloro-o-toluidine |[11] |

Note: Data is for structurally similar compounds as specific LD50 values for 3-chloro-N-methylaniline were not found in the provided search results.

Ecological Information

This substance is expected to be toxic to aquatic life, potentially with long-lasting effects.[7] Environmental release should be strictly avoided.[7]

Table 4: Ecotoxicity Data for Related Chloroanilines

| Test | Species | Value | Compound | Source |

|---|---|---|---|---|

| Toxicity to fish (LC50) | Danio rerio (zebra fish) | 33.2 mg/l - 96 h | 3-Chloro-2-methylaniline | [8] |

| Toxicity to daphnia (EC50) | Daphnia magna (Water flea) | 1.8 - 3.2 mg/l - 48 h | 3-Chloro-2-methylaniline | [8] |

| Toxicity to fish (LC0) | Leuciscus idus | 6 mg/L - 96 h | 3-chloro-o-toluidine |[11] |

Note: Data is for structurally similar compounds as specific ecotoxicity values for 3-chloro-N-methylaniline were not found in the provided search results.

Disposal Considerations

Dispose of this chemical and its container as hazardous waste.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Do not allow the product to enter drains.[7] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[5]

Transport Information

Proper shipping classification and labeling are required for the transport of this hazardous material. Consult relevant regulations (e.g., DOT, IATA, IMDG) for specific requirements.

Regulatory Information

This substance is subject to various chemical regulations. Users should ensure compliance with all relevant national and international laws. For example, it is listed under GHS classifications.[3]

Other Information

The information provided in this guide is based on currently available data and is believed to be accurate. However, it is provided without any warranty, express or implied, regarding its correctness. The conditions or methods of handling, storage, use, and disposal of the product are beyond our control and may be beyond our knowledge. For these and other reasons, we do not assume responsibility and expressly disclaim liability for loss, damage, or expense arising out of or in any way connected with the handling, storage, use, or disposal of this product.

References

- 1. N-Methyl-3-chloroaniline 97 7006-52-2 [sigmaaldrich.com]

- 2. 3-CHLORO-N-METHYLANILINE | 7006-52-2 [chemicalbook.com]

- 3. 3-chloro-N-methylaniline | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. aarti-industries.com [aarti-industries.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

Navigating the Solubility of 3-chloro-N-methylaniline: A Technical Guide for Researchers

Introduction

3-chloro-N-methylaniline is a substituted aromatic amine of significant interest in the fields of pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is fundamental for its application in drug development, process optimization, and quality control. This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-N-methylaniline, including a qualitative summary based on analogous compounds and detailed experimental protocols for quantitative determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by equipping them with the necessary knowledge and methodologies to effectively utilize this compound.

Predicted Solubility Profile

While specific quantitative solubility data for 3-chloro-N-methylaniline is not extensively available in peer-reviewed literature, a qualitative assessment can be inferred from the behavior of structurally similar compounds. The principle of "like dissolves like" suggests that the polarity of the solvent plays a crucial role in the dissolution of this compound. 3-chloro-N-methylaniline possesses both a polar secondary amine group and a largely non-polar chlorophenyl ring, indicating that its solubility will be highest in solvents with intermediate to high polarity.

Based on data from analogous compounds such as 4-chloroaniline (B138754) and N-methylaniline, it is anticipated that 3-chloro-N-methylaniline will exhibit good solubility in polar organic solvents and limited solubility in water.[1][2]

Table 1: Predicted Qualitative Solubility of 3-chloro-N-methylaniline in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the secondary amine group. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions with the polar functionalities of the molecule. |

| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar amine and chloro groups. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for 3-chloro-N-methylaniline, rigorous experimental determination is essential. The following section details two widely accepted methods for this purpose.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent, and weighing the dissolved solute.

Materials:

-

3-chloro-N-methylaniline

-

Selected organic solvents

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or beaker

-

Drying oven

Procedure:

-

Saturation: Add an excess amount of 3-chloro-N-methylaniline to a known volume of the chosen organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter the solubility.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish or beaker. Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

-

Drying and Weighing: Once the solvent is removed, place the dish or beaker in a drying oven at a temperature below the boiling point of 3-chloro-N-methylaniline until a constant weight is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of aliquot (L)

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers higher precision and is particularly suitable for determining the solubility of compounds that are difficult to analyze gravimetrically or are available in small quantities.

Materials:

-

3-chloro-N-methylaniline (as a standard)

-

Selected organic solvents

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 3-chloro-N-methylaniline of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Prepare a saturated solution of 3-chloro-N-methylaniline in the selected solvent as described in the gravimetric method (Steps 1 and 2).

-

-

Sample Analysis:

-

Withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of 3-chloro-N-methylaniline in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Workflow for Solubility Determination

Conclusion

This technical guide provides a foundational understanding of the solubility of 3-chloro-N-methylaniline in organic solvents. While quantitative data is sparse, the provided qualitative predictions and detailed experimental protocols offer a robust framework for researchers to determine this critical physicochemical property. An accurate assessment of solubility is indispensable for the successful design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.

References

The Synthetic Versatility of 3-chloro-N-methylaniline: A Technical Guide for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-methylaniline is a versatile aromatic amine that serves as a crucial building block in the landscape of modern organic synthesis. Its unique substitution pattern—a chlorine atom at the meta position and an N-methyl group—imparts specific reactivity and physical properties that make it a valuable intermediate in the synthesis of a wide array of fine chemicals. This technical guide provides an in-depth exploration of the applications of 3-chloro-N-methylaniline, with a particular focus on its role in the development of pharmaceuticals, agrochemicals, and dyes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in leveraging this compound for their synthetic endeavors.

Synthesis of 3-chloro-N-methylaniline

The primary route to 3-chloro-N-methylaniline involves the N-methylation of 3-chloroaniline (B41212). Various methods have been developed for this transformation, with catalytic processes using methanol (B129727) as the methylating agent gaining prominence due to their efficiency and sustainability.

Experimental Protocol: N-methylation of 3-chloroaniline

A general procedure for the selective mono-N-methylation of anilines using a heterogeneous nickel catalyst and methanol is as follows:

Materials:

-

3-chloroaniline

-

Methanol

-

Heterogeneous Nickel Catalyst (e.g., Ni/ZnAlOx)

-

Autoclave reactor

-

Nitrogen gas

Procedure:

-

To a 50 mL autoclave equipped with a magnetic stirrer and temperature controller, add 3-chloroaniline (1.0 mmol), the nickel catalyst (40 mg), and methanol (10 mL).

-

Seal the autoclave and purge with nitrogen gas to remove air.

-

Pressurize the autoclave with nitrogen to the desired pressure (e.g., 10 bar).

-

Heat the reaction mixture to the specified temperature (e.g., 160 °C) and stir for the designated reaction time (e.g., 4-24 hours).

-

After the reaction is complete, cool the autoclave to room temperature.

-

The reaction mixture can be analyzed by GC-MS and GC to determine conversion and selectivity.

This process can be optimized by adjusting the catalyst, temperature, pressure, and reaction time to achieve high yields of 3-chloro-N-methylaniline.

Applications in Pharmaceutical Synthesis

3-chloro-N-methylaniline and its immediate precursor, 3-chloroaniline, are key intermediates in the synthesis of several active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Trazodone, an antidepressant medication. While many documented syntheses of Trazodone start with 3-chloroaniline, the N-methylated derivative can be a crucial component in analogous structures or alternative synthetic routes.

Case Study: Trazodone and its Mechanism of Action

Trazodone is a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[1] Its primary mechanism of action involves the potent antagonism of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).[2][3] At lower doses, this antagonism, along with blockade of H1 histamine (B1213489) and α1-adrenergic receptors, leads to sedative effects, making it useful for treating insomnia.[2][4] At higher doses, Trazodone also inhibits the serotonin transporter (SERT), leading to its antidepressant effects.[2][3]

The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[5] Antagonism of this receptor by Trazodone blocks the downstream signaling cascade initiated by serotonin.

Caption: Trazodone's antagonism of the 5-HT2A receptor.

Synthesis of Trazodone Intermediates

The synthesis of Trazodone often involves the reaction of 1-(3-chlorophenyl)piperazine (B195711) with a suitable alkylating agent. 3-chloroaniline is the common starting material for preparing this piperazine (B1678402) derivative.

Caption: Synthesis of a key Trazodone intermediate.

Applications in Heterocyclic Synthesis

3-chloro-N-methylaniline is a valuable precursor for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.

Synthesis of N-substituted Quinoxalin-2-amine (B120755) Derivatives

Microwave-assisted synthesis has been shown to be an efficient method for the preparation of N-substituted quinoxalin-2-amine derivatives from 2,3-dichloroquinoxaline (B139996) and N-substituted anilines.

Materials:

-

3-chloro-N-methylaniline

-

2,3-dichloroquinoxaline (DCQX)

-

n-Butanol

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 2,3-dichloroquinoxaline (1 mmol) and 3-chloro-N-methylaniline (1 mmol) in n-butanol (2 mL).

-

Seal the vessel and subject the mixture to microwave irradiation at a specified power and temperature for a short duration (e.g., 120°C for 20 minutes).

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent like ethanol.

Quantitative Data for Related N-Arylation Reactions

The following table summarizes yields and reaction times for the synthesis of Trazodone and its intermediates, highlighting the efficiency of microwave-assisted methods.

| Starting Material | Reagent | Product | Method | Yield (%) | Time | Reference |

| 3-chloroaniline | bis-(2-chloroethylamine) hydrochloride | 1-(3-chlorophenyl)-piperazine hydrochloride | Conventional | 84-85 | >12 h | [6] |

| 3-chloroaniline | bis-(2-chloroethylamine) hydrochloride | 1-(3-chlorophenyl)-piperazine hydrochloride | Microwave | >95 | <2 min | [6] |

| 1-(3-chlorophenyl)-piperazine | 1-bromo-3-chloropropane | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | Conventional | 72-73 | >15 h | [6] |

| 1-(3-chlorophenyl)-piperazine | 1-bromo-3-chloropropane | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | Microwave | >85 | <2 min | [6] |

| 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Trazodone | Conventional | 84-85 | >15 h | [6] |

| 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Trazodone | Microwave | >95 | <2 min | [6] |

Conclusion

3-chloro-N-methylaniline is a cornerstone intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility in constructing complex molecules like Trazodone underscores its importance in drug discovery and development. The methodologies presented in this guide, from its synthesis via N-methylation to its application in forming heterocyclic systems, provide a robust framework for researchers. The continued exploration of this versatile building block is poised to unlock new avenues for the creation of novel and impactful chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. graylab.ucdavis.edu [graylab.ucdavis.edu]

- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of 3-Chloro-N-methylaniline and its Analogs as Precursors in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chlorinated aniline (B41778) scaffold, particularly derivatives like 3-chloro-N-methylaniline, represents a cornerstone in the synthesis of a wide array of pharmaceuticals. The strategic placement of a chlorine atom on the aniline ring significantly influences the physicochemical properties and biological activity of the resulting drug molecules. This technical guide delves into the core utility of 3-chloro-N-methylaniline and its structural analogs as key precursors in the synthesis of prominent pharmaceuticals, with a detailed focus on the anxiolytic agent Chlordiazepoxide and the tricyclic antidepressant Clomipramine. This document provides in-depth experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to serve as a comprehensive resource for professionals in drug discovery and development.

The Significance of the Chloroaniline Moiety in Drug Design

The presence of a chlorine atom on an aromatic ring can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of drug design, the chloro-substituted aniline moiety is a versatile building block that allows for the construction of complex heterocyclic systems. 3-Chloroaniline and its N-methylated derivative are particularly valuable due to the specific electronic and steric properties conferred by the meta-positioned chlorine atom. These precursors are instrumental in the synthesis of drugs targeting the central nervous system (CNS), among other therapeutic areas.

Synthesis of Chlordiazepoxide: A Benzodiazepine (B76468) Anxiolytic

Chlordiazepoxide, a widely prescribed benzodiazepine for the management of anxiety and alcohol withdrawal, is synthesized from a chloroaniline-derived precursor. While not directly synthesized from 3-chloro-N-methylaniline, its synthesis commences with 2-amino-5-chlorobenzophenone (B30270), a compound readily prepared from p-chloroaniline, a close structural analog.

Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone

The synthesis of the key intermediate, 2-amino-5-chlorobenzophenone, can be achieved through a Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride, followed by hydrolysis. One documented method involves the reaction of p-chloroaniline with benzonitrile (B105546) in the presence of boron trichloride (B1173362) and aluminum chloride[1].

Multi-step Synthesis of Chlordiazepoxide

The conversion of 2-amino-5-chlorobenzophenone to Chlordiazepoxide involves a series of well-defined steps, including oxime formation, cyclization, and amination. A novel and efficient method for the final step is detailed in the patent CN105272927A, which describes the reaction of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide with a monomethylamine solution[2].

-

Reaction Setup: In a reaction flask, successively add 286.7 g of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide, 14.4 mL of acetic acid, 24 g of anhydrous magnesium sulfate, and 600 mL of methanol (B129727).

-

Cooling: Cool the reaction mixture to 10-15 °C.

-

Addition of Methylamine: While stirring, slowly add 430.1 g of a 35% (w/w) methanol solution of monomethylamine, ensuring the reaction temperature is maintained below 25 °C.

-

Reaction: After the addition is complete, maintain the temperature at 20-25 °C and continue stirring for 6 hours.

-

Crystallization and Filtration: Cool the mixture to 5-10 °C, and stir for 1 hour to induce crystallization. Filter the mixture and wash the filter cake with alcohol.

-

Work-up: The crude product is further purified by making a slurry in water, filtering, and washing until neutral.

-

Purification: The crude product is dried and then recrystallized from ethanol (B145695) with activated carbon to yield pure chlordiazepoxide.

Quantitative Data for Chlordiazepoxide Synthesis

| Parameter | Value | Reference |

| Starting Material | 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide | [2] |

| Yield | 81.5% - 85.4% | [2] |

| Purity (HPLC) | 99.4% - 99.7% | [2] |

| Reaction Time | 6 hours | [2] |

| Reaction Temperature | 20-25 °C | [2] |

Experimental Workflow for Chlordiazepoxide Synthesis

Synthesis of Clomipramine: A Tricyclic Antidepressant

Clomipramine, a potent serotonin (B10506) reuptake inhibitor used in the treatment of obsessive-compulsive disorder and major depressive disorder, is synthesized from a 3-chloro-substituted iminodibenzyl (B195756) precursor. The synthesis of this key intermediate can be traced back to aniline derivatives.

Synthesis of the Precursor: 3-Chloro-iminodibenzyl

The synthesis of 3-chloro-iminodibenzyl typically starts from iminodibenzyl, which undergoes acylation, nitration, reduction of the nitro group to an amino group, followed by a Sandmeyer reaction to introduce the chlorine atom, and finally deacetylation[3]. A patent (CN102010349A) details the synthesis of the N-acetylated chloro-iminodibenzyl intermediate.

Synthesis of Clomipramine

The final step in the synthesis of Clomipramine involves the alkylation of 3-chloro-iminodibenzyl with 3-dimethylaminopropyl chloride in the presence of a base[4].

-

Reaction Setup: In a suitable reactor, dissolve 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine (3-chloro-iminodibenzyl) in an appropriate solvent such as toluene.

-

Addition of Base: Add a base, such as sodium hydroxide.

-

Addition of Alkylating Agent: Add 3-(dimethylamino)propyl chloride to the reaction mixture.

-

Reaction: Heat the mixture and maintain the reaction until completion, which can be monitored by techniques like TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove the base and other water-soluble impurities.

-

Isolation and Purification: The organic layer containing the product is separated, and the solvent is removed under reduced pressure. The crude Clomipramine is then purified, typically by recrystallization from a suitable solvent to yield the final product.

Quantitative Data for Clomipramine Intermediate Synthesis

| Parameter | Value | Reference |

| Starting Material | 3-amino-N-acetyl iminodibenzyl | [5] |

| Yield (of N-acetyl-3-chloro-iminodibenzyl) | 67.6% - 70.5% | [5] |

| Purity (of N-acetyl-3-chloro-iminodibenzyl) | 99.7% | [5] |

| Reaction Temperature (Sandmeyer) | 60-65 °C | [5] |

Experimental Workflow for Clomipramine Synthesis

Mechanism of Action: GABAa Receptor Signaling Pathway

Chlordiazepoxide, as a benzodiazepine, exerts its anxiolytic effects by modulating the gamma-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABAa receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition and the subsequent sedative and anxiolytic effects.

GABAa Receptor Signaling Pathway

Conclusion

3-Chloro-N-methylaniline and its related chloroaniline analogs are indispensable precursors in the pharmaceutical industry. Their role in the synthesis of complex and vital medications such as Chlordiazepoxide and Clomipramine underscores their importance. The synthetic routes, while multi-stepped, are well-established and optimized for yield and purity. A thorough understanding of these synthetic pathways, coupled with insights into the mechanism of action of the final drug products, is crucial for innovation in drug discovery and the development of new therapeutic agents. This guide provides a foundational resource for researchers and professionals dedicated to advancing pharmaceutical science.

References

The Utility of 3-Chloro-N-methylaniline in Dye Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity of 3-Chloro-N-methylaniline

3-Chloro-N-methylaniline is an aromatic amine derivative with potential as an intermediate in the synthesis of various organic compounds, including dyes. However, its chemical nature as a secondary amine dictates the feasible synthetic routes for its application in dye chemistry. A common misconception is its direct use in the formation of azo dyes, the largest class of synthetic colorants.

The synthesis of azo dyes relies on a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction.[1] Primary aromatic amines react with nitrous acid to form a relatively stable diazonium salt, which then acts as an electrophile in the subsequent coupling step.[1] In contrast, secondary aromatic amines, such as 3-chloro-N-methylaniline, react with nitrous acid to form N-nitrosoamines.[2] These N-nitrosoamines do not typically undergo the azo coupling reaction required for the formation of the characteristic -N=N- chromophore of azo dyes.

While there are pathways such as the Fischer-Hepp rearrangement, where an N-nitrosoamine can be converted to a C-nitroso compound, a more direct and well-established method for incorporating N-alkylanilines into dye structures is through the synthesis of triarylmethane dyes.[3][4]

This technical guide will focus on the viable application of 3-chloro-N-methylaniline as a precursor in the synthesis of triarylmethane dyes, providing a detailed experimental protocol and relevant technical data.

Synthesis of Triarylmethane Dyes Using 3-Chloro-N-methylaniline

Triarylmethane dyes are a class of intensely colored synthetic dyes.[5] A common synthetic route involves the condensation of an aromatic aldehyde with N-alkylanilines in the presence of an acid catalyst.[2][6] In this proposed synthesis, 3-chloro-N-methylaniline would react with benzaldehyde (B42025) in a manner analogous to the synthesis of Malachite Green from N,N-dimethylaniline.[7][8]

The reaction proceeds in two main stages:

-

Condensation: An electrophilic substitution reaction where benzaldehyde condenses with two molecules of 3-chloro-N-methylaniline to form a colorless leuco base.

-

Oxidation: The leuco base is then oxidized to form the final, intensely colored triarylmethane dye.

Experimental Protocol: Synthesis of a 3-Chloro-N-methylaniline-based Triarylmethane Dye

This protocol is adapted from the established synthesis of Malachite Green and provides a framework for the synthesis of a novel dye using 3-chloro-N-methylaniline.

Materials:

-

3-Chloro-N-methylaniline

-

Benzaldehyde

-

Concentrated Sulfuric Acid (or anhydrous Zinc Chloride)

-

Sodium Hydroxide (B78521) solution

-

Lead Dioxide (PbO₂) or Manganese Dioxide (MnO₂)

-

Dilute Hydrochloric Acid

-

Ethanol (for recrystallization)

Procedure:

Step 1: Synthesis of the Leuco Base

-

In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of benzaldehyde and two molar equivalents of 3-chloro-N-methylaniline.

-

Slowly add a catalytic amount of concentrated sulfuric acid or anhydrous zinc chloride while stirring.

-

Heat the reaction mixture under reflux at 100-120°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture with a sodium hydroxide solution. The colorless leuco base of the triarylmethane dye is expected to precipitate.

-

Isolate the precipitated leuco base by filtration and wash thoroughly with water to remove any unreacted starting materials and salts.

Step 2: Oxidation to the Triarylmethane Dye

-

Suspend the washed and dried leuco base in dilute hydrochloric acid in a beaker with constant stirring.

-

Gradually add an oxidizing agent, such as lead dioxide (PbO₂) or manganese dioxide (MnO₂), in small portions. The appearance of an intense color indicates the formation of the dye.

-

Continue stirring for approximately 2 hours to ensure complete oxidation.

-

Filter the reaction mixture to remove the excess oxidizing agent and any other solid impurities.

-

The resulting colored solution contains the crude triarylmethane dye.

Step 3: Purification

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product in a more pure form.

Data Presentation

The following table summarizes the expected and known quantitative data for reactants and a representative triarylmethane dye, Malachite Green, to provide a comparative baseline. The data for the dye synthesized from 3-chloro-N-methylaniline would need to be determined experimentally.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Spectroscopic Data (λmax) |

| 3-Chloro-N-methylaniline | 141.60 | N/A | 224-226 | N/A |

| Benzaldehyde | 106.12 | -26 | 178.1 | N/A |

| Malachite Green (oxalate salt) | 929.00 | 164 (decomposes) | N/A | 621 nm |

| Proposed Dye Product | To be determined | To be determined | To be determined | To be determined |

Visualization of the Synthetic Pathway

The following diagrams illustrate the key logical and experimental workflows in the synthesis of a triarylmethane dye from 3-chloro-N-methylaniline.

References

- 1. US1694057A - Process of making triphenylmethane dyes - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]

- 4. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 5. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. journalcmpr.com [journalcmpr.com]

Stability and Storage of 3-chloro-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 3-chloro-N-methylaniline. The information is compiled from publicly available safety data sheets and scientific literature on related compounds, offering crucial insights for handling, long-term storage, and experimental design involving this chemical.

Core Stability Profile and Recommended Storage

Proper storage and handling are paramount to maintain the integrity of 3-chloro-N-methylaniline and ensure the reliability of experimental results. The compound exhibits sensitivity to environmental factors, and adherence to recommended conditions is critical.

Summary of Stability and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] Some sources suggest storing below +30°C.[1][2] | Prevents thermal degradation and potential polymerization. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[3] Store under an inert atmosphere.[1] | Minimizes exposure to air and moisture, which can lead to oxidative degradation and hydrolysis.[4] |

| Light Exposure | Keep in a dark place.[1] Protect from light.[5] | The compound darkens on exposure to light, indicating photochemical decomposition.[4] |

| Container | Use a tightly sealed, suitable container. Opened containers must be carefully resealed and kept upright.[3][6] | Prevents leakage and contamination. |

| Incompatible Materials | Avoid strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5][7] | These substances can react vigorously with 3-chloro-N-methylaniline, leading to degradation and potentially hazardous situations. |

Potential Degradation Pathways

While specific degradation pathways for 3-chloro-N-methylaniline are not extensively documented in the available literature, insights can be drawn from studies on analogous compounds such as anilines, N-methylanilines, and chloroanilines. The primary degradation routes are anticipated to be oxidation and photodegradation.

Oxidative degradation of N-methylaniline can proceed via the formation of various colored products, suggesting polymerization and the formation of quinone-like structures.[3][6] The presence of the chlorine atom on the aromatic ring may influence the rate and products of degradation. Photodegradation of chloroanilines in aqueous solutions can involve hydroxylation of the aromatic ring and dehalogenation.[8]

Based on this, a proposed degradation pathway for 3-chloro-N-methylaniline could involve initial oxidation of the amino group, followed by polymerization or further reactions on the aromatic ring.

Experimental Protocols for Stability Testing

Due to the absence of specific, published stability-indicating methods for 3-chloro-N-methylaniline, a general experimental protocol for forced degradation studies is provided below. This protocol is based on established guidelines for pharmaceutical stability testing and can be adapted for this specific compound.[9][10]

General Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for 3-chloro-N-methylaniline and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

-

Prepare a stock solution of 3-chloro-N-methylaniline in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

-

Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

3. Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A reversed-phase C18 column is often suitable for aniline (B41778) derivatives.[5][11]

4. Method Development and Validation:

-

The analytical method should be capable of separating the parent compound from all significant degradation products.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

While 3-chloro-N-methylaniline is stable under recommended storage conditions, it is susceptible to degradation from exposure to air, light, and incompatible chemicals. For researchers and professionals in drug development, a thorough understanding of these stability characteristics is essential for maintaining sample integrity and ensuring the accuracy of experimental outcomes. The provided general protocol for forced degradation studies serves as a starting point for developing a robust, stability-indicating analytical method tailored to this compound. Further investigation into the specific degradation products and kinetics is recommended for a complete stability profile.

References

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Bot Verification [rasayanjournal.co.in]

A Technical Guide to High-Purity 3-chloro-N-methylaniline for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 3-chloro-N-methylaniline, a key chemical intermediate for various applications, including pharmaceutical synthesis. This document outlines commercial supplier information, physicochemical data, experimental protocols for synthesis and quality control, and its relevance in therapeutic research.

Introduction to 3-chloro-N-methylaniline